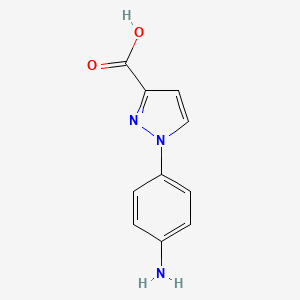

1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQSKLHKJRCTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Aminophenyl 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Cyclocondensation Approaches for Pyrazole (B372694) Ring Formation

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. nih.govmdpi.combeilstein-journals.org This approach offers a direct pathway to substituted pyrazoles by forming the five-membered heterocyclic ring in a single step. researchgate.netnih.gov For the synthesis of the target compound, this involves the reaction of (4-aminophenyl)hydrazine with a suitable three-carbon electrophilic component that bears the precursor to the 3-carboxylic acid group.

The choice of hydrazine is critical as it dictates the substituent at the N-1 position of the pyrazole ring. In the synthesis of 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid, (4-aminophenyl)hydrazine is the key reagent. The reaction typically proceeds by condensing this hydrazine with a β-ketoester, such as ethyl 2,4-dioxobutanoate, or a similar 1,3-dielectrophilic species.

A significant challenge in using monosubstituted hydrazines like (4-aminophenyl)hydrazine is controlling the regioselectivity of the cyclization. nih.gov The two nitrogen atoms of the hydrazine have different nucleophilicities, which can lead to the formation of two possible regioisomers. The reaction pathway is influenced by steric and electronic factors of the hydrazine substituent and the 1,3-dicarbonyl compound, as well as the reaction conditions. nih.govbeilstein-journals.org For instance, the reaction of an unsymmetrical 1,3-diketone with an arylhydrazine often shows a preference for the primary amine of the hydrazine to attack the more reactive carbonyl group first. nih.gov

Table 1: Examples of Hydrazine Derivatives in Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Resulting Pyrazole Moiety | Key Feature |

|---|---|---|---|

| Hydrazine Hydrate | Ethyl Acetoacetate | N-unsubstituted Pyrazole | Forms the basic pyrazole ring. |

| Methylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | 1-Methyl-pyrazole | The more nucleophilic methyl-substituted nitrogen directs regioselectivity. nih.gov |

| Phenylhydrazine (B124118) | 1,3-Diketones | 1-Phenyl-pyrazole | Used to introduce an N-aryl substituent. chim.it |

Optimizing reaction conditions is crucial for maximizing the yield of the desired regioisomer and minimizing side reactions. researchgate.net Key parameters include the choice of solvent, catalyst, temperature, and pH.

Solvent and Catalyst: The condensation is often carried out in protic solvents like ethanol (B145695) or acetic acid, which can facilitate proton transfer steps in the mechanism. nih.govekb.eg Acidic conditions, often using catalysts like sulfuric acid or acetic acid, are commonly employed to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack. nih.gov Conversely, basic conditions can also be used, sometimes leading to different regiochemical outcomes. chim.it

Temperature: Reactions are typically conducted at elevated temperatures, often under reflux, to drive the condensation and subsequent dehydration to completion. ekb.egmdpi.com Microwave-assisted synthesis has also been explored as a method to accelerate the reaction and improve yields. chim.it

Control of Regioselectivity: The regioselectivity of the cyclocondensation can be highly dependent on the pH of the reaction medium. For example, in the reaction between arylhydrazines and β-ketoesters, acidic conditions often favor the formation of one isomer, while basic conditions may favor the other. nih.gov This is attributed to which nitrogen atom of the hydrazine initiates the attack and which carbonyl group of the diketone is more readily protonated or attacked.

Functionalization of the Pyrazole-3-Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position of the pyrazole ring is a versatile handle for further molecular elaboration. Standard carboxylic acid chemistry can be applied to create a wide range of derivatives. researchgate.netresearchgate.net

A common strategy for functionalizing the carboxylic acid is its conversion into more reactive intermediates, such as acid chlorides. researchgate.netdergipark.org.tr Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding pyrazole-3-carbonyl chloride. dergipark.org.trnih.gov This activated intermediate readily reacts with various nucleophiles.

Esterification: The acid chloride can be reacted with a range of alcohols under Schotten-Baumann conditions or in the presence of a non-nucleophilic base to afford the corresponding esters in good yields. dergipark.org.trresearchgate.net Direct Fischer esterification of the carboxylic acid is also possible but may require harsh conditions. researchgate.net

Amide Formation: Reaction of the pyrazole-3-carbonyl chloride with primary or secondary amines, or with ammonia, provides a straightforward route to a diverse library of amide derivatives. dergipark.org.trnih.govnih.gov This reaction is often performed in an inert solvent like xylene or dichloromethane. dergipark.org.tr Alternatively, direct amide formation from the carboxylic acid and an amine can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.govrsc.org

Table 2: Synthesis of Ester and Amide Derivatives

| Starting Material | Reagent(s) | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acid | 1. SOCl₂ 2. Methanol | Alcohol | Methyl Ester | dergipark.org.tr |

| Pyrazole-3-carboxylic acid | 1. SOCl₂ 2. Aqueous Ammonia | Amine | Primary Amide | dergipark.org.tr |

| Pyrazole-3-carboxylic acid | 1. SOCl₂ 2. Butylamine | Amine | Secondary Amide | dergipark.org.tr |

The pyrazole ring itself is generally considered electron-rich, making it more susceptible to electrophilic rather than nucleophilic substitution, with the C-4 position being the most reactive towards electrophiles. nih.gov However, the carboxylic acid group and its derivatives can be involved in or influence substitution reactions.

Reactions involving the displacement of the entire carboxyl group are less common but can be achieved under specific conditions. More frequently, the carboxylic acid is converted into other functional groups. For example, the primary amide derivative (obtained as described in 2.2.1) can be dehydrated using reagents like SOCl₂ in DMF to yield the corresponding nitrile (cyanopyrazole). researchgate.netdergipark.org.tr Furthermore, the acid chloride can react with Grignard reagents, which act as carbon nucleophiles, leading to the formation of ketones or tertiary alcohols after multiple additions.

Derivatization at the 1-(4-Aminophenyl) Position

The primary amino group on the N-1 phenyl substituent offers another key site for structural diversification. connectjournals.com This exocyclic amine can undergo a variety of chemical transformations characteristic of anilines.

Amide and Sulfonamide Formation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are typically carried out in the presence of a base like pyridine (B92270) or triethylamine.

Diazotization and Azo Coupling: One of the most versatile reactions of the 4-aminophenyl group is its conversion to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. researchgate.net These diazonium salts are valuable synthetic intermediates. They can undergo coupling reactions with electron-rich aromatic compounds, such as phenols, naphthols, or anilines, to form brightly colored azo compounds. researchgate.net

Schiff Base Formation: The amino group can be condensed with various aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid.

Multicomponent Reactions: The amine functionality allows the molecule to participate in multicomponent reactions, such as the Ugi reaction. connectjournals.com In this one-pot process, an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide combine to form a complex α-bisamide structure, rapidly generating molecular complexity. connectjournals.com

Strategies for Amine Group Manipulation

The primary aromatic amine group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key strategies include diazotization followed by coupling reactions and direct functionalization such as acylation.

Diazotization and Azo Coupling: The amine can be converted into a diazonium salt through treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org These diazonium salts are valuable intermediates. For instance, the diazotization of aminopyrazole carboxylates, followed by coupling with activated aromatic compounds like 8-hydroxyquinoline, leads to the formation of azo dyes. mdpi.com This process involves the electrophilic attack of the diazonium ion on the electron-rich coupling partner.

Acylation and Amide Formation: The nucleophilic nature of the amine group allows for straightforward acylation reactions. The reaction of the aminophenyl pyrazole carboxylic acid with various acylating agents, such as acid chlorides or anhydrides, yields the corresponding amide derivatives. Similarly, treatment with isocyanates can produce urea (B33335) derivatives. These reactions are fundamental in modifying the electronic and steric properties of the parent molecule. dergipark.org.tr

Coupling Reactions and Aniline (B41778) Derivative Formation

Cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of complex aniline derivatives from the aminophenyl pyrazole core.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. It can be employed to arylate the amine group of the pyrazole derivative, although it often requires harsh reaction conditions. nih.gov Modern variations of the Ullmann reaction, sometimes promoted by ligands like L-proline or N,N-dimethylglycine, can proceed under milder conditions and have been used for the N-arylation of various nitrogen heterocycles, including pyrazoles. acs.orgresearchgate.net

Chan-Lam Coupling: The Chan-Lam coupling reaction offers a milder, copper-catalyzed alternative for N-arylation. wikipedia.org This reaction typically uses aryl boronic acids as the arylating agent and can be performed at room temperature and open to the air. wikipedia.orgasianpubs.org It has been successfully applied to a wide range of nitrogen-containing nucleophiles, including pyrazoles, to afford N-aryl derivatives in moderate to excellent yields without the need for complex ligands. asianpubs.orgasianpubs.org

| Feature | Ullmann Condensation | Chan-Lam Coupling |

|---|---|---|

| Catalyst | Copper (Cu) | Copper (Cu) |

| Aryl Source | Aryl Halides | Aryl Boronic Acids |

| Conditions | Often high temperatures | Often room temperature, open to air wikipedia.orgasianpubs.org |

| Advantages | Classic, well-established method | Milder conditions, broader substrate scope for N-H compounds wikipedia.orgasianpubs.org |

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic chemistry have introduced more efficient, rapid, and sustainable methods for the synthesis of pyrazole derivatives. These include microwave-assisted protocols, continuous flow techniques, and sophisticated catalytic systems like the Buchwald-Hartwig amination.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. dergipark.org.trmdpi.com The synthesis of pyrazole derivatives has significantly benefited from this technology. beilstein-journals.orgnih.gov

| Reaction Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | Enol ketone + 4-methylphenylhydrazine | 160°C, Silica-supported toluenesulfonic acid | High | dergipark.org.tr |

| Heterocyclization | α,β-enone + Semicarbazide hydrochloride | 100 W, 70°C, 4 min | 82-96% | dergipark.org.tr |

| Multi-component | 5-aminopyrazole + Isatin + 3-oxo-3-phenylpropanenitriles | 80°C, 20 min | Good | nih.gov |

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, easier scalability, and precise control over reaction parameters. nih.govgalchimia.com This technology is particularly well-suited for multi-step syntheses and for handling hazardous intermediates.

A four-step continuous flow process has been developed for the synthesis of N-arylated pyrazoles starting from anilines. nih.gov This "synthesis machine" involves sequential diazotization, a metal-free reduction using vitamin C, hydrolysis, and finally, a cyclocondensation reaction. nih.gov The key advantage of this telescoped process is the in situ formation and immediate use of unstable and hazardous intermediates like diazonium salts and hydrazines, thereby avoiding their isolation and storage. nih.gov Flow systems, often involving packed-bed reactors with supported catalysts or heated coils, enable efficient and rapid transformations. galchimia.comrsc.orgrsc.org For instance, a two-step flow methodology for 3,5-disubstituted pyrazoles involves an initial copper-mediated alkyne homocoupling followed by a Cope-type hydroamination with hydrazine. rsc.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds, particularly for the synthesis of aryl amines. wikipedia.orglibretexts.org It is a highly versatile and efficient method that generally proceeds under milder conditions than traditional methods like the Ullmann reaction.

The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org The choice of ligand is crucial and has evolved over several "generations," with modern bulky, electron-rich phosphine ligands enabling the coupling of a vast range of substrates under mild conditions. wikipedia.orgresearchgate.net The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst. wikipedia.orgyoutube.com This methodology has been successfully applied to the C4 amination of pyrazole rings and for coupling pyrazole amides with heteroaryl bromides, demonstrating its broad utility in constructing complex molecules. researchgate.net

Synthesis of Pyrazolo-Fused Heterocyclic Systems from this compound Precursors

The this compound scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The carboxylic acid and the pyrazole ring nitrogens can participate in cyclocondensation reactions to form bicyclic structures with significant biological and pharmacological relevance. ekb.egekb.eg

Pyrazolo[3,4-d]pyrimidines: This fused system, a structural mimic of purines, is of great interest in medicinal chemistry. ekb.egekb.eg One common synthetic route involves the reaction of 5-aminopyrazole-4-carboxylic acid derivatives. The carboxylic acid can be activated, for example, by conversion to an oxazinone, which then reacts with various nitrogen nucleophiles like hydrazine, urea, or amines to close the pyrimidine (B1678525) ring. nih.gov Alternatively, 5-aminopyrazole-4-carbonitriles can react with aliphatic acids in the presence of reagents like POCl₃ in a one-pot synthesis to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. researchgate.net

Pyrazolo[3,4-d]pyridazines: These fused heterocycles can be synthesized directly from pyrazole-3-carboxylic acid precursors. Cyclocondensation of the carboxylic acid or its corresponding acid chloride with hydrazine or its derivatives (e.g., phenylhydrazine) leads to the formation of the pyridazinone ring fused to the pyrazole core. dergipark.org.trresearchgate.net For example, reacting 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid with various hydrazines results in the corresponding pyrazolopyridazinone derivatives. dergipark.org.tr

Compound Index

Molecular Structure Elucidation and Conformational Analysis

X-ray Crystallographic Studies of 1-(4-Aminophenyl)-1H-Pyrazole-3-Carboxylic Acid Derivatives and Their Complexes

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. While the crystal structure for this compound itself is not extensively detailed in the reviewed literature, analysis of closely related derivatives, such as 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, offers significant understanding of the expected structural features. cambridge.org

In a study of this analog, the molecule crystallizes with three independent molecules in the asymmetric unit (Z' = 3), indicating subtle conformational differences arising from rotation around the C-N bond that connects the phenyl and pyrazole (B372694) rings. cambridge.org The fundamental geometry of the pyrazole and phenyl rings, along with the carboxylic acid group, provides a strong model for the title compound.

The crystal packing of phenylpyrazole carboxylic acid derivatives is governed by a network of intermolecular interactions. In the case of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, the crystal lattice is stabilized by a combination of strong and weak hydrogen bonds. cambridge.org

Key interactions include:

O-H···O Hydrogen Bonds: The carboxylic acid groups form classic dimeric synthons (specifically, an R²₂(8) homosynthon) through strong O-H···O hydrogen bonds. cambridge.org

O-H···N and C-H···O Hydrogen Bonds: Heterosynthons, such as the R²₂(9) ring, are formed between molecules involving the carboxylic acid's hydroxyl group and a pyrazole nitrogen atom (O-H···N), as well as interactions with the carbonyl oxygen (C-H···O). cambridge.org

Other Weak Interactions: Additional stability is conferred by C-H···N and C-H···F bonds, which contribute to the formation of a robust three-dimensional supramolecular architecture. cambridge.org

Molecular electrostatic potential (MEP) calculations corroborate these findings, identifying the carboxylic acid hydrogen as the most potent hydrogen bond donor and the carbonyl oxygen and pyrazole nitrogen atoms as primary acceptors. cambridge.org For this compound, the additional amino group would be expected to act as a hydrogen bond donor, likely forming N-H···O or N-H···N interactions, further influencing the crystal packing.

Table 1: Key Intermolecular Interactions in a Phenylpyrazole Carboxylic Acid Derivative

| Interaction Type | Donor | Acceptor | Synthon/Result |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | R²₂(8) Homosynthon Dimer |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Pyrazole Nitrogen (N) | R²₂(9) Heterosynthon |

| Weak Hydrogen Bond | Phenyl C-H | Carbonyl Oxygen (C=O) | R²₂(9) Heterosynthon |

| Weak Hydrogen Bond | Phenyl C-H | Pyrazole Nitrogen (N) | 2D Molecular Framework |

Data derived from the analysis of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. cambridge.org

To understand how these molecules function as inhibitors, co-crystallographic studies with biological targets are essential. Pyrazole-based inhibitors have been successfully co-crystallized with enzymes such as lactate (B86563) dehydrogenase (LDHA) and Cytochrome P450. mdpi.comacs.org For instance, the co-crystal structure of a pyrazole-based inhibitor with LDHA revealed that the inhibitor binds to the enzyme's catalytic site, interacting with key amino acid residues like Arg168, His192, and Asp165. mdpi.com

Similarly, docking studies of pyrazole-based hydroxamic acid inhibitors with meprin α and β, two metalloproteases, suggest that the pyrazole core engages in π-π stacking interactions with tyrosine residues (Y¹⁸⁷ in meprin α and Y²¹¹ in meprin β) in the S1-subsite of the enzymes. nih.gov These analyses demonstrate that the pyrazole scaffold serves as a crucial anchor, positioning the other functional groups of the molecule to make specific, activity-determining interactions with the target protein. Such studies provide a rational basis for structure-based drug design, allowing for the optimization of inhibitor potency and selectivity. mdpi.comnih.gov

Advanced Spectroscopic Characterization for Structural Detail

Spectroscopic methods provide detailed information about molecular structure, bonding, and dynamic processes in both solid and solution states.

NMR spectroscopy is a powerful tool for elucidating the structure of pyrazole derivatives. ¹H, ¹³C, and ¹⁵N NMR are particularly useful for studying the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms of the pyrazole ring. bohrium.com

For 3(5)-substituted pyrazoles, such as phenylpyrazoles, NMR studies at low temperatures can slow the rate of proton exchange, allowing for the observation and integration of distinct signals for each tautomer. fu-berlin.dersc.org Studies on 3(5)-phenylpyrazole have shown that in solution, it exists as a mixture that is rich in the 3-phenyl tautomer, which is also the form predominantly found in the solid state. fu-berlin.dersc.org The equilibrium is influenced by the solvent, concentration, and temperature. fu-berlin.de

In the context of this compound, the phenyl group is fixed at the N1 position, so annular tautomerism of the pyrazole ring itself is not possible. However, NMR is critical for confirming the regiochemistry of the synthesis and for analyzing potential prototropic tautomerism involving the carboxylic acid group, for instance, the equilibrium between the carboxylic acid (-COOH) and its zwitterionic form where the proton might transfer to the amino group or a pyrazole nitrogen.

Table 2: Representative NMR Tautomeric Analysis of Substituted Pyrazoles

| Compound | Method | Solvent | Observation | Conclusion |

| 3(5)-Phenylpyrazole | ¹H, ¹³C, ¹⁵N NMR | THF/Inert Solvents | Tautomeric mixture observed at low temp. | Equilibrium favors the 3-phenyl tautomer in solution. fu-berlin.dersc.org |

| 1H-Pyrazole-3-(N-tert-butyl)-carboxamide | ¹³C & ¹⁵N CP/MAS NMR | Solid State | Single tautomer observed. | Exists as the 3-substituted tautomer. researchgate.net |

| 1H-Pyrazole-3-(N-tert-butyl)-carboxamide | ¹H NMR | Solution | Two tautomers present. | Ratio depends on temperature (90% 3-substituted at 293 K). researchgate.net |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups and bonding within a molecule.

For carboxylic acids, the IR spectrum is highly characteristic. Key features include:

O-H Stretch: A very broad absorption band is typically observed in the range of 2500–3300 cm⁻¹, arising from the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.org

C=O Stretch: A strong carbonyl stretching absorption appears between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded acids, this band is found around 1710 cm⁻¹. libretexts.org

In a study of 3,5-pyrazoledicarboxylic acid, FT-IR and Raman spectroscopy, combined with Density Functional Theory (DFT) calculations, allowed for a complete vibrational assignment. researchgate.net The analysis confirmed that the molecule binds to metal ions through the deprotonated carboxylic oxygen atoms. researchgate.net For this compound, one would also expect to see characteristic N-H stretching vibrations from the amino group (typically around 3300-3500 cm⁻¹) and vibrations associated with the pyrazole and phenyl rings.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. When subjected to electron impact ionization, the molecular ion of a pyrazole derivative will break apart into smaller, charged fragments.

The fragmentation of substituted pyrazoles often involves the loss of small, stable molecules like HCN or N₂ from the heterocyclic ring. researchgate.net The nature and position of substituents heavily influence the fragmentation pathways. For aromatic carboxylic acids, common fragmentation patterns include the loss of the -OH group (M-17) and the loss of the -COOH group (M-45). libretexts.org

A dominant fragmentation pathway for many carboxylic acid derivatives is the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion ([R-CO]⁺). libretexts.org For this compound, a likely key fragmentation would be the loss of the carboxylic acid group, leading to the formation of a 1-(4-aminophenyl)pyrazole cation. Further fragmentation of the aminophenyl and pyrazole moieties would then occur.

Table 3: Common Mass Spectrometry Fragmentations for Related Structures

| Functional Group / Moiety | Fragmentation Process | Common Neutral Loss / Fragment Ion |

| Carboxylic Acid | α-cleavage | Loss of •OH (M-17), Loss of •COOH (M-45) libretexts.org |

| Carboxylic Acid Derivative | Cleavage of C-Y bond | Formation of Acylium Ion (R-CO⁺) libretexts.org |

| Pyrazole Ring | Ring cleavage | Loss of HCN, Loss of N₂ researchgate.net |

| Phenyl Ring | Stable molecular ion | Fragmentation of substituents is common libretexts.org |

Theoretical Approaches to Molecular Conformation and Electronic Structure

Computational chemistry, particularly methods rooted in quantum mechanics, allows for a detailed examination of the molecule's geometric and electronic properties. These approaches are instrumental in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized, or ground state, geometry of molecules. This approach calculates the electron density of a system to determine its energy, providing a balance between accuracy and computational cost. For molecules like this compound, DFT calculations are typically employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

In theoretical studies of similar pyrazole derivatives, the B3LYP hybrid functional combined with a basis set like 6-31G(d) or 6-311++G(d,p) has been shown to provide reliable geometric parameters. researchgate.netnih.gov These calculations typically involve an iterative process to find the minimum energy conformation of the molecule in the gas phase. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov

For this compound, the key structural features determined through DFT would be the planarity of the pyrazole and phenyl rings and the relative orientation of the carboxylic acid and aminophenyl groups. Based on studies of analogous compounds, it is expected that the pyrazole ring itself is planar. nih.gov The calculation would also provide the precise bond lengths and angles, as illustrated in the representative data table below, which is based on typical values for similar molecular fragments.

| Bond | Predicted Length (Å) |

|---|---|

| N1-N2 | 1.35 |

| N2-C3 | 1.34 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.37 |

| N1-C(phenyl) | 1.43 |

| C3-C(carboxyl) | 1.48 |

| Angle | Predicted Angle (°) |

|---|---|

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 106.0 |

| N2-C3-C4 | 111.0 |

| C3-C4-C5 | 105.0 |

| C4-C5-N1 | 106.0 |

| N2-N1-C(phenyl) | 128.0 |

| N2-C3-C(carboxyl) | 125.0 |

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the different functional groups. The most significant of these is the dihedral angle between the pyrazole and the aminophenyl rings. Another key conformational parameter is the orientation of the carboxylic acid group relative to the pyrazole ring.

Theoretical methods can be used to explore this landscape by performing a potential energy surface (PES) scan. This involves systematically changing a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting energy profile reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

For phenyl-pyrazole systems, it is common to find that the lowest energy conformation is not perfectly planar. researchgate.net X-ray crystallography of the related compound 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid has shown that the phenyl group is twisted relative to the pyrazole plane by approximately 48 degrees in the solid state. researchgate.net Theoretical calculations for this compound in the gas phase would likely predict a similar non-planar ground state, as a twisted conformation can alleviate steric hindrance between the hydrogen atoms on the adjacent rings.

The rotation of the carboxylic acid group also contributes to the conformational possibilities. Intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the pyrazole ring can stabilize certain planar arrangements of this group. nih.gov A thorough computational study would involve mapping the two-dimensional potential energy surface as a function of both the phenyl-pyrazole and the carboxyl-pyrazole dihedral angles to identify all stable conformers and the pathways for interconversion between them.

Theoretical and Computational Investigations of 1 4 Aminophenyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. unar.ac.id The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower stability. nih.govresearchgate.net

In pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO can be localized on specific electron-withdrawing portions of the molecule. unar.ac.idjcsp.org.pk For 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid, the aminophenyl group would likely contribute significantly to the HOMO, reflecting its electron-donating nature. The LUMO is expected to be distributed across the pyrazole ring and the electron-withdrawing carboxylic acid group. The computed energy gap helps in predicting the molecule's potential to engage in charge-transfer interactions. jcsp.org.pk

Table 1: Representative Frontier Molecular Orbital Data for Pyrazole Derivatives Note: The following data are representative values for functionally similar pyrazole derivatives as found in computational studies and are intended for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.87 to -6.10 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -2.26 to -2.85 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| Energy Gap (ΔE) | 3.02 to 3.83 | ELUMO - EHOMO; a smaller value suggests higher chemical reactivity. unar.ac.id |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map uses a color spectrum to indicate regions of different electrostatic potential. Typically, red-colored regions represent areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote areas of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, as these are the most electronegative centers. These sites are the most likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the carboxylic acid's hydroxyl group and the amine group, indicating these are the primary sites for hydrogen bond donation and interactions with nucleophiles.

This analysis helps in understanding how the molecule would orient itself when approaching a biological receptor or another reactant. researchgate.net

Molecular Dynamics Simulations and Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound complexed with a biological target (such as an enzyme), MD simulations provide critical insights into the stability and dynamics of the protein-ligand complex. mdpi.comnih.gov These simulations can validate the binding poses predicted by molecular docking and assess the conformational flexibility of both the ligand and the protein's active site.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions within the protein-ligand complex. Higher RMSF values indicate greater mobility.

By simulating the complex in a dynamic, solvated environment, MD can reveal the persistence of key interactions (like hydrogen bonds) and provide a more realistic model of the binding event than static docking alone. nih.gov

Table 2: Key Parameters in Molecular Dynamics Simulation Analysis

| Parameter | Description | Implication for Stability |

| RMSD | Measures the deviation of atomic positions over time relative to a reference structure. | A low and stable RMSD value throughout the simulation indicates the complex is structurally stable. mdpi.com |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Identifies which parts of the protein or ligand are flexible or rigid during the interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Confirms the stability of key polar interactions predicted by docking. |

| Radius of Gyration (RoG) | Measures the compactness of the protein structure. | A stable RoG suggests the protein maintains its folded conformation upon ligand binding. |

Molecular Docking Studies for Putative Binding Interactions (In Vitro Relevance)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. amazonaws.comnih.gov This method is widely used to screen virtual compound libraries and to hypothesize the mechanism of action for molecules like this compound. The process involves sampling a vast number of ligand conformations within the enzyme's active site and scoring them based on their binding affinity. biointerfaceresearch.com

Protein-Ligand Interaction Fingerprinting (PLIF) is a method used to convert the complex three-dimensional structural information of a protein-ligand interaction into a simple, one-dimensional binary string or fingerprint. researchgate.netnih.gov Each bit in the fingerprint corresponds to a specific interaction (e.g., hydrogen bond, hydrophobic contact, ionic bond) with a particular amino acid residue in the protein's active site. osti.gov

This approach is highly effective for:

Analyzing Docking Results: Systematically comparing the binding modes of different ligands to the same target.

Virtual Screening: Filtering large databases to identify compounds that exhibit a desired interaction pattern.

Machine Learning Models: Using fingerprints as input to train models that can predict binding affinity or biological activity. osti.gov

For this compound, a PLIF would encode the presence or absence of interactions between its functional groups and the residues of a target enzyme.

Table 3: Illustrative Protein-Ligand Interaction Fingerprint (PLIF) Format Note: This table illustrates the concept. A real fingerprint would be much larger, covering all relevant residues and interaction types.

| Residue | Interaction Type | Bit Value (1=Present, 0=Absent) |

| Thr82 | H-Bond (Backbone) | 1 |

| Asp120 | H-Bond (Side Chain) | 1 |

| Asp120 | Ionic Interaction | 0 |

| Leu155 | Hydrophobic Contact | 1 |

| Phe180 | Pi-Pi Stacking | 1 |

| Val182 | Hydrophobic Contact | 0 |

Based on its chemical structure, this compound possesses several key features that can participate in specific interactions within an enzyme active site:

Carboxylic Acid Group: Can act as a strong hydrogen bond donor (from the -OH) and acceptor (from both oxygens). It may also form ionic interactions (salt bridges) with positively charged residues like Lysine or Arginine.

Aminophenyl Group: The primary amine (-NH2) is a hydrogen bond donor. The phenyl ring can engage in hydrophobic and pi-pi stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Pyrazole Ring: The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can participate in pi-pi stacking or hydrophobic interactions.

Docking studies of similar pyrazole-based inhibitors have shown that the pyrazole core often anchors the ligand in the active site through hydrogen bonds, while substituted phenyl rings explore adjacent hydrophobic pockets. nih.govnih.govresearchgate.net For example, in a hypothetical kinase active site, the carboxylic acid might interact with the hinge region, a common binding pattern for kinase inhibitors.

Table 4: Predicted Binding Interactions for this compound in a Hypothetical Enzyme Active Site

| Ligand Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid (-COOH) | Hydrogen Bond, Salt Bridge | Lys, Arg, His, Ser, Thr |

| Aminophenyl (-C₆H₄-NH₂) | Hydrogen Bond, Pi-Pi Stacking | Asp, Glu, Gln, Phe, Tyr |

| Pyrazole Ring | Hydrogen Bond, Pi-Pi Stacking | Ser, Thr, Phe, Tyr, Trp |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to formulate a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org For classes of compounds like pyrazole derivatives, QSAR is a cornerstone of rational drug design, allowing for the prediction of activity for novel molecules before their synthesis, thereby saving time and resources. nih.govnih.gov

QSAR models are developed by correlating calculated molecular descriptors of known compounds with their experimentally determined biological activities. While specific QSAR models for this compound are not extensively detailed in the public literature, numerous studies on related pyrazole derivatives demonstrate the utility of this approach for predicting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions. nih.govnih.goveurekaselect.com

For instance, 2D and 3D-QSAR models have been successfully built for various pyrazole series to predict their potency as enzyme inhibitors. nih.govnih.gov These models are statistically validated to ensure their robustness and predictive power. A typical QSAR study involves calculating a large number of descriptors, selecting the most relevant ones using algorithms like genetic function approximation (GFA), and then building a mathematical model using methods such as multiple linear regression (MLR). semanticscholar.orgbiointerfaceresearch.com The resulting equations can then be used to estimate the activity of newly designed compounds.

Table 1: Examples of Predictive QSAR Models for Pyrazole Derivative Classes

| Pyrazole Derivative Class | Target Activity | QSAR Model Type | Statistical Significance (Example) | Reference |

| 1H-Pyrazole-1-carbothioamides | EGFR Kinase Inhibition | 2D-QSAR (SW-MLR) | Statistically significant models developed. | nih.gov |

| 1H-Pyrazole Derivatives | EGFR Inhibition | 5D-QSAR | Robust and externally validated model. | nih.gov |

| Pyrazole Pyridine (B92270) Carboxylic Acids | Antibacterial/Antineoplastic | 4D-QSAR | R² (training set) = 0.889; q² = 0.839 | nih.gov |

| 1H-Pyrazole-5-carboxylic Acid Derivatives | Anti-MES Activity | 2D-QSAR (MLR) | R² = 0.937; R² (predicted) = 0.929 | semanticscholar.orgresearchgate.net |

| Pyrazole-benzimidazolone Hybrids | HPPD Inhibition | 2D-QSAR (MLR & NN) | R (MLR) = 0.878; R (NN) = 0.978 | biointerfaceresearch.com |

This table presents data from studies on various classes of pyrazole derivatives to illustrate the application and success of QSAR modeling, not specifically for this compound.

A critical outcome of QSAR modeling is the identification of specific molecular descriptors that are highly correlated with biological activity. drugdesign.org These descriptors represent physicochemical properties derived from the molecular structure, such as electronic, steric, topological, and thermodynamic characteristics. biointerfaceresearch.com By understanding which descriptors are crucial, chemists can rationally modify a lead compound, such as this compound, to enhance its desired activity.

For various pyrazole derivatives, QSAR studies have identified several key descriptors:

Electronic Descriptors: Properties like the energy of the lowest unoccupied molecular orbital (LUMO) and dipole moment have been shown to influence the anti-MES (maximal electroshock induced seizure) activity of pyrazole carboxylic acids. semanticscholar.orgresearchgate.net

Topological and Steric Descriptors: Valence molecular connectivity indices (e.g., ²χv and ³χv) and atom-centered fragments are often critical for describing how a molecule interacts with its biological target. mdpi.com

Surface Property Descriptors: Polar Surface Area (PSA) and Accessible Surface Area (WAA) are frequently correlated with activity, as they relate to a molecule's ability to cross biological membranes and interact with receptors. semanticscholar.orgresearchgate.net

Field-Based Descriptors (from 3D/4D-QSAR): These models generate contour maps that visualize regions around the molecule where specific properties are favorable or unfavorable for activity. For example, a 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity. nih.gov

Table 2: Common Molecular Descriptors Influencing the Activity of Pyrazole Derivatives

| Descriptor Type | Specific Descriptor Examples | Biological Relevance |

| Electronic | Dipole Moment (μ), LUMO Energy (ϵLUMO), Atomic Charges (QA) | Governs electrostatic interactions, reactivity, and hydrogen bonding. |

| Topological | Valence Molecular Connectivity Indices (χv), H-autocorrelation (H2u) | Describes molecular size, shape, and branching, influencing binding affinity. |

| Surface Properties | Polar Surface Area (PSA), Accessible Surface Area (WAA) | Relates to solubility, permeability, and intermolecular interactions. |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, affecting membrane passage and target binding. |

This table lists descriptors found to be important in QSAR studies of various pyrazole-containing compounds and represents general principles applicable to the rational design of derivatives of this compound.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net For a molecule like this compound, this can involve studying its synthesis or its reactions with other molecules.

Methods such as Density Functional Theory (DFT) are commonly used to model reaction pathways. researchgate.net These calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This information helps elucidate the step-by-step mechanism of a reaction, determine the rate-limiting step, and predict the feasibility of a proposed synthetic route.

Mechanistic Exploration of Biological System Interactions in Vitro and Cellular Studies

Enzyme Inhibition and Modulation Mechanisms (In Vitro)

Investigations into the inhibitory and modulatory effects of 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid on various enzyme systems are detailed below.

Phosphodiesterase (PDE) Inhibition Studies

Currently, there are no specific in vitro studies in the reviewed scientific literature that evaluate the inhibitory activity of this compound against phosphodiesterase (PDE) enzymes.

Carbonic Anhydrase Isozyme Inhibition

A review of the available scientific literature did not yield specific studies investigating the inhibitory effects of this compound on any of the human carbonic anhydrase (hCA) isozymes. While various pyrazole (B372694) derivatives have been explored as carbonic anhydrase inhibitors, data specifically for this compound is not available.

Acrosin Inhibitory Activities

There are no published in vitro studies that specifically assess the acrosin inhibitory activity of this compound. Research has been conducted on constitutional isomers, such as ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives, which have shown acrosin inhibitory potential. nih.govnih.gov However, these findings cannot be directly attributed to this compound due to structural differences.

Coagulation Factor XIa Inhibition

An examination of the scientific literature found no in vitro studies specifically determining the inhibitory activity of this compound against coagulation Factor XIa (FXIa). The potential for this specific molecule to act as an anticoagulant via this pathway has not been reported.

Kinase Inhibition Profiles

Specific kinase inhibition profiling data for this compound are not available in the current scientific literature. Although the pyrazole scaffold is common in many kinase inhibitors, the activity of this particular unsubstituted compound has not been characterized.

Receptor Binding and Ligand Recognition Studies (In Vitro)

A comprehensive search of the scientific literature did not reveal any in vitro receptor binding or ligand recognition studies for this compound. Its affinity and functional activity at specific receptors remain uncharacterized.

The pyrazole ring, a five-membered heterocycle with adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijpsjournal.comresearchgate.neteurekaselect.com The 1-phenyl-pyrazole-3-carboxylic acid core is a key component in many of these biologically active molecules.

Selective Cytotoxicity Mechanisms in Cell Lines

Derivatives of the pyrazole carboxylic acid scaffold have demonstrated notable cytotoxic effects against various human cancer cell lines. The mechanisms underlying this cytotoxicity often involve the induction of apoptosis, or programmed cell death. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f), induced dose- and time-dependent cell toxicity. nih.gov Mechanistic studies revealed that this compound triggered apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase 3, a key executioner enzyme in the apoptotic pathway. nih.gov Furthermore, it was observed to cause cell cycle arrest in the S phase. nih.gov

Another study on novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed anti-proliferative activities against human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines. nih.gov The derivative containing a 2-chloro-4-pyridinyl group in the amide portion exhibited significant cytotoxic activity against all three cell lines, with IC50 values of 1.6 µM, 3.3 µM, and 1.1 µM for Huh7, MCF7, and HCT116 cells, respectively. nih.gov Additionally, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to induce both intrinsic and extrinsic apoptotic pathways in HCT116 colon carcinoma cells, mediated by p53. nih.gov

The following table summarizes the cytotoxic activity of selected pyrazole derivatives:

| Compound Class | Cell Line | Mechanism of Action | IC50 Value |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles | MDA-MB-468 (Triple Negative Breast Cancer) | ROS generation, Caspase 3 activation, S phase cell cycle arrest | 14.97 µM (24h), 6.45 µM (48h) |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Huh7 (Liver), MCF7 (Breast), HCT116 (Colon) | Anti-proliferative | 1.6 µM (Huh7), 3.3 µM (MCF7), 1.1 µM (HCT116) |

| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitriles | HCT116 (Colon) | Intrinsic and extrinsic apoptosis, p53 mediated | Not specified |

Anti-inflammatory Pathways in Cell Models

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many exhibiting mechanisms that involve the inhibition of key enzymes in the inflammatory cascade. ijpsjournal.commdpi.com A primary target for these compounds is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is upregulated during inflammation. ijpsjournal.com For example, the well-known anti-inflammatory drug celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor. ijpsjournal.com

Studies on various pyrazole derivatives have shown potent and selective inhibition of COX-2 over COX-1. mdpi.comnih.gov For instance, a series of thiazolidindione and thiazolidinone derivatives containing a pyrazole core were evaluated for their in vitro COX-1/COX-2 inhibitory activity, with some showing high selectivity for COX-2 and significant anti-inflammatory effects. mdpi.com Another study on hybrid pyrazole analogues demonstrated very weak inhibition of the COX-1 isoenzyme but significant selective COX-2 inhibitory activity, with some compounds showing a selectivity index comparable to celecoxib. nih.gov

Beyond COX inhibition, pyrazole derivatives can modulate other inflammatory pathways. Some have been shown to inhibit 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes. ijpsjournal.com Others can suppress the NF-κB signaling pathway, which leads to a decrease in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. ijpsjournal.com Additionally, some pyrazole derivatives can downregulate inducible nitric oxide synthase (iNOS), resulting in reduced nitric oxide (NO) production in macrophages. ijpsjournal.com

The table below highlights the anti-inflammatory mechanisms of pyrazole derivatives:

| Mechanism | Target Enzyme/Pathway | Effect |

| COX Inhibition | COX-2 | Reduced prostaglandin (B15479496) synthesis |

| LOX Inhibition | 5-LOX | Decreased leukotriene production |

| NF-κB Suppression | NF-κB signaling pathway | Decreased pro-inflammatory cytokine transcription (TNF-α, IL-6, IL-1β) |

| iNOS Downregulation | Inducible Nitric Oxide Synthase | Reduced nitric oxide (NO) production |

Antimicrobial Activity Mechanisms (In Vitro)

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. researchgate.neteurekaselect.com The mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes or interference with cellular processes.

In silico studies have suggested that some pyrazole derivatives may act as inhibitors of S. aureus DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Experimental studies have confirmed the antibacterial activity of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, some pyrazole-3-carboxylic acid derivatives have shown remarkable antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov

Furthermore, pyrano[2,3-c] pyrazole derivatives have been identified as potential antibacterial agents against human pathogenic bacteria, including E. coli, S. aureus, L. monocytogenes, and K. pneumoniae. biointerfaceresearch.com Docking studies suggest that these compounds may interact with the active sites of essential bacterial enzymes like E. coli MurB and S. aureus DNA gyrase B. biointerfaceresearch.com

The following table summarizes the antimicrobial activity of selected pyrazole derivatives:

| Compound Class | Target Organism(s) | Proposed Mechanism |

| Pyrazole derivatives | S. aureus | DNA gyrase inhibition |

| Pyrazole-3-carboxylic acid derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus | Not specified |

| Pyrano[2,3-c] pyrazole derivatives | E. coli, S. aureus, L. monocytogenes, K. pneumoniae | Inhibition of MurB and DNA gyrase B |

Structure-Activity Relationship (SAR) Delineation through Chemical Modifications

The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence biological recognition and for the rational design of more potent and selective agents.

Influence of Substituents on Biological Recognition

The substituents on both the phenyl ring at the 1-position and other positions of the pyrazole core play a significant role in determining the biological activity. For anti-inflammatory activity, the presence of a phenyl group at the 1-position of the pyrazole nucleus has been considered a possible pharmacophore for COX-2 inhibition. sci-hub.se Modifications to this phenyl ring can significantly impact potency and selectivity. For instance, the introduction of a sulfonamide group, as seen in celecoxib, is crucial for its high affinity and selectivity for the COX-2 enzyme. ijpsjournal.com

In the context of antimicrobial activity, the presence of electron-withdrawing groups on the phenyl ring can enhance antibacterial effects. jocpr.com For example, a p-bromo substituent on the phenyl ring of a pyrazole derivative was found to increase its activity against Gram-negative bacteria. jocpr.com Similarly, for antifungal activity, the introduction of a bromine atom on an indazole ring attached to a pyrazole carboxamide derivative led to higher activity against several phytopathogenic fungi. researchgate.net

For anticancer activity, the nature of the amide group in pyrazole-3-carboxamide derivatives can greatly influence their cytotoxic potential. researchgate.net The substitution pattern on the pyrazole ring itself is also critical. For example, in a series of 1-phenylpyrazoles evaluated as xanthine (B1682287) oxidase inhibitors, a cyano group at the 3-position and a neopentyloxy group at the 4-position of the phenyl ring resulted in a highly potent compound. elsevierpure.com

Pharmacophore Elucidation from Structural Derivatives

Based on numerous SAR studies, key pharmacophoric features for the biological activities of pyrazole derivatives have been proposed. For anti-inflammatory COX-2 inhibitors, a common pharmacophore includes a central heterocyclic ring (the pyrazole), with two adjacent aromatic rings. One of these rings often bears a p-sulfonamide or a similar group that can fit into a specific pocket of the COX-2 active site. sci-hub.se

For antimicrobial activity, a general pharmacophore is less defined due to the diverse mechanisms of action. However, common features include the pyrazole core, often substituted with aromatic or heteroaromatic rings, and specific functional groups that can interact with microbial targets. For instance, in some series, a hydrazone moiety has been identified as important for antimicrobial activity. nih.gov

Applications in Advanced Materials Science and Analytical Chemistry

Role as Ligands in Metal Complex Formation

Pyrazole-derived ligands have been extensively used in coordination chemistry due to their diverse coordination modes. researchgate.net The 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid molecule can act as a versatile ligand, coordinating to metal centers through several potential sites: the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group. The presence of the aminophenyl group further introduces possibilities for hydrogen bonding and influences the electronic properties of the resulting metal complexes.

The synthesis of organometallic complexes involving pyrazole-carboxylic acid ligands is typically achieved through solvothermal methods or slow evaporation techniques. researchgate.net For instance, new complexes of Ni(II) and Cu(II) have been successfully synthesized using pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid as the main ligands, along with auxiliary ligands like 2,2'-bipyridine (B1663995) or 4-dimethylaminopyridine. researchgate.net Similarly, mononuclear complexes of Cd(II) and Co(II) have been prepared with 3-methyl-1H-pyrazole-4-carboxylic acid. rsc.org

The general synthetic procedure involves dissolving a salt of the desired metal (e.g., CdCl₂·2.5H₂O, Cu(NO₃)₂·3H₂O) in a suitable solvent and adding a solution of the pyrazole-based ligand. nih.gov The reaction mixture is then stirred, and crystals of the resulting coordination complex are typically obtained by slow evaporation. nih.gov

Characterization of these complexes is performed using a suite of analytical techniques:

Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination environment of the metal ion. researchgate.net

Infrared (IR) Spectroscopy: IR spectra help confirm the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the functional groups, particularly the carboxylate (C=O) and pyrazole (C=N) groups. rsc.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated solvent molecules. researchgate.netrsc.org

Elemental Analysis: This confirms the empirical formula of the synthesized complexes. rsc.org

For example, in complexes formed with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, single-crystal X-ray diffraction revealed mononuclear structures where the metal ion's coordination sphere is completed by the pyrazole ligand and additional anions or solvent molecules. nih.gov

Metal complexes incorporating pyrazole-based ligands often exhibit interesting photophysical properties, including luminescence. The emission characteristics are highly dependent on the nature of the metal ion and the ligand structure. Complexes with d¹⁰ metals like Zn(II) and Cd(II) are particularly noted for their luminescent properties, which typically arise from ligand-centered π-π* electronic transitions. mdpi.commdpi.com

For instance, a series of emissive Cu(I) cationic complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) ligands exhibit bright yellow-green emission in the solid state. nih.gov The quantum yields and lifetimes of these complexes are significantly influenced by the type of phosphine ligand used. nih.gov Similarly, Cd(II) and Co(II) complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid display green fluorescence in the solid state. rsc.org

The study of luminescent properties is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The table below summarizes the photophysical data for some representative luminescent metal complexes with pyrazole-derived ligands.

| Complex | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | State |

|---|---|---|---|---|

| [Cu(dppbz)(3-(2-pyridyl)-5-phenyl-pyrazole)]+ | ~575-610 | 1-78% | 19-119 | Solid |

| [Cd(HMPCA)2(H2O)4] | Green Fluorescence | N/A | N/A | Solid |

| [Co(H2MPCA)2(DMF)2(H2O)2]Cl2 | Green Fluorescence | N/A | N/A | Solid |

| [Zn(L)(H2O)]n (L = 1H-indazole-6-carboxylate) | ~430 | N/A | N/A | Solid |

| [Cd2(HL)4]n (L = 1H-indazole-6-carboxylate) | ~430 | N/A | N/A | Solid |

Data sourced from related pyrazole-based metal complexes to illustrate typical properties. rsc.orgmdpi.comnih.gov

The pyrazolate anion is known to exhibit three primary coordination modes when binding to metal centers: anionic monodentate, exo-bidentate (bridging two metal centers), and endo-bidentate. uninsubria.it For pyrazole-carboxylic acids, the coordination is often more complex. The ligand can coordinate in a bidentate fashion through a pyrazole nitrogen atom and a carboxylate oxygen atom, forming a stable chelate ring. researchgate.net

Frameworks for Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Pyrazole-carboxylic acid derivatives are highly suitable as organic linkers for MOF synthesis due to their rigidity, defined geometry, and multiple coordination sites. researchgate.netresearchgate.net These features allow for the construction of robust frameworks with high surface areas and tunable pore sizes. rsc.org

The combination of the pyrazole ring and the carboxylic acid group provides a strong structural foundation for building stable MOFs. researchgate.net The uncoordinated Lewis basic nitrogen atoms within the pyrazole rings of the framework can serve as active sites for applications like CO₂ adsorption. rsc.org For instance, zinc pyrazolate MOFs have been developed using functionalized 1,4-bis(1H-pyrazol-4-yl)benzene linkers, where functional groups like -NH₂ and -OH are incorporated to tune the properties of the material. nih.gov

The this compound ligand is a promising candidate for MOF synthesis. The carboxylate and pyrazole groups can coordinate with metal centers to form the framework, while the terminal amino group on the phenyl ring can be used for post-synthetic modification, allowing for the introduction of new functionalities into the MOF pores.

Development of Chemical Sensors and Probes

Pyrazole derivatives are recognized for their potential in the development of fluorescent chemical sensors and bioimaging probes. nih.gov Their N-donor character makes them ideal for detecting cations, and their inherent fluorescence can be modulated by interactions with analytes. nih.gov The fluorescence of these compounds can be sensitive to changes in the local environment, such as pH, polarity, or the presence of specific ions or molecules.

The structure of this compound incorporates both a pyrazole and an aminophenyl group, which are known fluorophores. Coordination of a metal ion to the pyrazole-carboxylate moiety could lead to a significant change in the compound's fluorescence emission (chelation-enhanced fluorescence or quenching), forming the basis for a chemical sensor. While specific studies on this compound as a sensor are not widely reported, the principles of sensor design based on related pyrazole derivatives are well-established.

Applications in Dye Chemistry Research

Aromatic amines are fundamental precursors in the synthesis of azo dyes. The aminophenyl group of this compound can be readily converted into a diazonium salt through a process called diazotization (reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt can then be coupled with an electron-rich aromatic compound (a coupling component) to form a highly colored azo dye.

The synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid has demonstrated this principle, where the aminophenyl group is used to form various azo compounds. researchgate.net Similarly, various aryl amine derivatives are used to create azo pyrazole disperse dyes. nih.gov The resulting dyes often exhibit interesting properties, such as solvatochromism and potential for use in dyeing synthetic fibers. nih.gov The pyrazole moiety itself is a common component in heterocyclic dyes, and its combination with the azo chromophore can lead to dyes with unique colors and good fastness properties.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Structural Diversity

Future research will undoubtedly focus on the development of more efficient and versatile synthetic methodologies to generate a diverse library of derivatives based on the 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid core. A significant trend in organic synthesis is the utilization of one-pot and multicomponent reactions (MCRs), which offer advantages in terms of atom economy, reduced reaction times, and simplified purification processes. mdpi.com The application of MCRs could enable the facile introduction of various substituents onto the pyrazole (B372694) ring, the aminophenyl moiety, or the carboxylic acid group in a single synthetic operation.

Moreover, advancements in catalysis, including the use of transition metals, will likely play a pivotal role in forging new synthetic routes. For instance, palladium-catalyzed cross-coupling reactions could be employed for the late-stage functionalization of the pyrazole or phenyl rings, allowing for the rapid generation of analogues with diverse electronic and steric properties. nih.gov The exploration of greener synthetic approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, will also be a critical aspect of future synthetic endeavors to ensure sustainability. mdpi.com The overarching goal of these synthetic explorations is to create a rich collection of structurally varied compounds, which is essential for comprehensive structure-activity relationship (SAR) studies.

Integration with Advanced Screening Platforms for Mechanistic Elucidation

The identification of novel biological activities and the elucidation of the underlying mechanisms of action for derivatives of this compound will be significantly accelerated by the integration of advanced screening platforms. High-throughput screening (HTS) and high-content screening (HCS) technologies will enable the rapid evaluation of large compound libraries against a multitude of biological targets.

A particularly promising avenue is the use of high-throughput virtual screening (HTVS), a computational method that allows for the efficient in silico screening of vast chemical libraries against specific protein targets. researchgate.netchemmethod.com This approach can prioritize compounds for experimental testing, thereby reducing costs and accelerating the discovery process. researchgate.net For instance, HTVS could be employed to identify derivatives of this compound that exhibit inhibitory activity against specific kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.govmdpi.com Subsequent experimental validation through in vitro and cell-based assays would then confirm the computational predictions and provide deeper insights into the mechanism of action.

Rational Design Strategies for Enhanced Specificity in Biological Interactions

The paradigm of drug discovery is increasingly shifting from serendipitous screening to rational, structure-based design. Future research on this compound will heavily rely on computational modeling and molecular docking studies to design derivatives with enhanced specificity for their biological targets. nih.govresearchgate.netrsc.org By understanding the three-dimensional structure of the target protein and the binding mode of the pyrazole scaffold, medicinal chemists can introduce specific modifications to the lead compound to optimize its interactions and improve its inhibitory potency and selectivity. rsc.orgconnectjournals.com

For example, if a derivative is found to inhibit a particular enzyme, X-ray crystallography or cryo-electron microscopy could be used to determine the co-crystal structure of the compound bound to the enzyme. This structural information would be invaluable for guiding the design of next-generation inhibitors with improved pharmacological profiles. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the pyrazole derivatives with their biological activity, further aiding in the rational design process. connectjournals.com

Development of Supramolecular Assemblies

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, opens up exciting possibilities for the development of novel supramolecular assemblies. conicet.gov.armdpi.com The carboxylic acid and amino functional groups, along with the aromatic pyrazole and phenyl rings, provide multiple sites for intermolecular recognition and self-assembly.

Future research in this area could explore the formation of well-defined supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs), by coordinating the pyrazole carboxylic acid ligand with various metal ions. mdpi.com These materials could have potential applications in areas such as gas storage, catalysis, and sensing. The investigation of the self-assembly behavior of this compound in different solvent systems and under various conditions could lead to the discovery of new soft materials with interesting properties. The characterization of these supramolecular structures will rely on techniques such as single-crystal X-ray diffraction, which provides detailed information about the three-dimensional arrangement of the molecules in the solid state. researchgate.net

Multidisciplinary Approaches to Pyrazole Carboxylic Acid Research

Addressing the full potential of this compound will necessitate a multidisciplinary approach that integrates expertise from various scientific fields. The synergy between synthetic organic chemistry, computational chemistry, molecular biology, pharmacology, and materials science will be crucial for advancing our understanding and application of this compound and its derivatives. nih.govresearchgate.net

For instance, a collaborative effort could involve the synthesis of a focused library of derivatives by organic chemists, followed by computational modeling and virtual screening by computational chemists to predict their biological activities. nih.gov Promising candidates would then be evaluated in biological assays by pharmacologists to validate the predictions and elucidate their mechanisms of action. In parallel, materials scientists could explore the potential of these compounds in the development of new functional materials. This integrated approach will undoubtedly accelerate the translation of basic research findings into tangible applications with real-world impact. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or via Suzuki coupling for aryl substitution. For example:

- Step 1 : Prepare the pyrazole core by reacting 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions (HCl/EtOH) .

- Step 2 : Hydrolyze the ester group using NaOH/EtOH to yield the carboxylic acid.

Optimization Strategies :- Monitor reaction temperature (60–80°C) to minimize side products like regioisomers.

- Use Pd-catalyzed cross-coupling for regioselective aryl substitution (e.g., Buchwald–Hartwig amination for amino group stability) .

- Purify intermediates via column chromatography (silica gel, EtOAc/hexane) or recrystallization.

Q. How can spectroscopic and crystallographic methods be applied to characterize the compound’s structure?

Methodological Answer:

- NMR : Use - and -NMR to confirm the pyrazole ring (δ 6.5–8.5 ppm for aromatic protons) and carboxylic acid (δ ~170 ppm in ) .

- XRD : Single-crystal X-ray diffraction (e.g., monoclinic P2/c space group) reveals bond lengths (C–C: ~1.38–1.42 Å) and dihedral angles between aromatic rings .

- FT-IR : Identify the carboxylic acid O–H stretch (~2500–3000 cm) and C=O (~1680 cm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –Cl, –CF) at the pyrazole 4-position to enhance binding to target proteins (e.g., kinase inhibitors) .

- Scaffold Modifications : Replace the carboxylic acid with amides or esters to improve membrane permeability (test via logP measurements) .

- Validation : Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with biological targets (e.g., COX-2) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell line viability assays: MTT vs. resazurin protocols) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., decarboxylation under acidic conditions) .

- Control Experiments : Compare activity in presence/absence of serum proteins (e.g., BSA) to assess nonspecific binding .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Modeling : Calculate degradation rate constants () using Arrhenius equations .

Q. What computational methods are effective for predicting the compound’s physicochemical properties?

Methodological Answer:

- Quantum Chemistry : DFT (B3LYP/6-311+G(d,p)) calculates HOMO/LUMO energies for redox stability .

- Solubility Prediction : Use COSMO-RS to estimate aqueous solubility (logS) based on molecular descriptors .

- ADMET Profiling : SwissADME predicts bioavailability (%F >30%) and blood-brain barrier penetration (logBB <0.3) .